N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide
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Overview
Description
N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide is a versatile chemical compound with a unique structure that allows for innovative studies in various fields such as medicinal chemistry and materials science. Its applications span across multiple scientific disciplines, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide typically involves the reaction of 4-(dimethylsulfamoyl)benzyl chloride with but-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide is used in scientific research for its diverse applications. Its unique structure allows for innovative studies in fields such as:
Medicinal Chemistry: Potential use in drug discovery and development.
Materials Science: Development of new materials with unique properties.
Biology: Studies on its biological activity and potential therapeutic effects.
Industry: Applications in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(methylsulfamoyl)phenyl]methyl}but-2-ynamide
- N-{[4-(ethylsulfamoyl)phenyl]methyl}but-2-ynamide
- N-{[4-(propylsulfamoyl)phenyl]methyl}but-2-ynamide
Uniqueness
N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide stands out due to its dimethylsulfamoyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-5-13(16)14-10-11-6-8-12(9-7-11)19(17,18)15(2)3/h6-9H,10H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAOQRMBGDSHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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